molecular formula C18H18N4O B4967989 6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE

6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE

Cat. No.: B4967989
M. Wt: 306.4 g/mol
InChI Key: JOJLYRSIAGMLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound with a unique structure that combines a pyrido[4,3-d]pyrimidine core with a pyrrolidine and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a pyrrolidine and a 4-methylphenyl group under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison

Compared to these similar compounds, 6-(4-METHYLPHENYL)-2-(PYRROLIDIN-1-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-methylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-4-6-14(7-5-13)22-11-8-16-15(17(22)23)12-19-18(20-16)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJLYRSIAGMLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.